molecular formula C18H31N3Sn B598455 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 1204580-82-4

6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B598455
CAS No.: 1204580-82-4
M. Wt: 408.177
InChI Key: LENLQGBLVGGAMF-UHFFFAOYSA-N
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Description

6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a tributylstannyl group attached to the sixth position of the triazole ring. The compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, making it a sustainable approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding reduced forms.

    Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups in place of the tributylstannyl group.

Scientific Research Applications

6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

Comparison with Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Lacks the tributylstannyl group but shares the core triazolopyridine structure.

    6-Trimethylsilyl[1,2,4]triazolo[1,5-a]pyridine: Similar structure with a trimethylsilyl group instead of a tributylstannyl group.

Uniqueness: 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and potential applications. This group can be selectively modified, making the compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tributyl([1,2,4]triazolo[1,5-a]pyridin-6-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6(3-1)7-5-8-9;3*1-3-4-2;/h1,3-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENLQGBLVGGAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN2C(=NC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676724
Record name 6-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204580-82-4
Record name 6-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204580-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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